molecular formula C12H15N3 B13228109 N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13228109
M. Wt: 201.27 g/mol
InChI Key: JWAUOZGBEQBHEQ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a 2,4-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate ketone or aldehyde to form the corresponding hydrazone This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic or pyrazole rings.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-N’-methylformamidine
  • 2,4-Dimethylphenyl isocyanate
  • N-(2,4-Dimethylphenyl)formamide

Uniqueness

N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific structure, which combines a pyrazole ring with a 2,4-dimethylphenyl group and a methyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Biological Activity

N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

  • Molecular Formula : C12_{12}H16_{16}N4_{4}
  • Molecular Weight : 216.28 g/mol
  • IUPAC Name : N-(2,4-dimethylphenyl)-1-methylpyrazol-4-amine

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to reduced activity in pathways associated with inflammation and microbial growth .
  • Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways that are critical for various physiological responses .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound demonstrates significant inhibitory effects against various bacteria and fungi. Studies have indicated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
    • Table 1 summarizes the antimicrobial efficacy against selected microorganisms:
    MicroorganismInhibition Zone (mm)Reference
    Staphylococcus aureus15
    Candida albicans12
    Escherichia coli10
  • Anti-inflammatory Properties :
    • This compound has been shown to reduce inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests potential applications in treating inflammatory diseases .
  • Antitumor Activity :
    • Preliminary studies indicate that this compound may possess antitumor properties by inhibiting cancer cell proliferation through apoptosis induction. It has shown effectiveness against various cancer cell lines in laboratory settings .

Case Studies

Several studies highlight the biological activities of this compound:

  • Study on Antimicrobial Activity : A study conducted by researchers evaluated the compound's effectiveness against clinical isolates of bacteria and fungi. Results showed that it significantly inhibited the growth of resistant strains, suggesting its potential as an antimicrobial agent .
  • Inflammation Model Study : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9-4-5-12(10(2)6-9)14-11-7-13-15(3)8-11/h4-8,14H,1-3H3

InChI Key

JWAUOZGBEQBHEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CN(N=C2)C)C

Origin of Product

United States

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